Magnesium ATP

説明

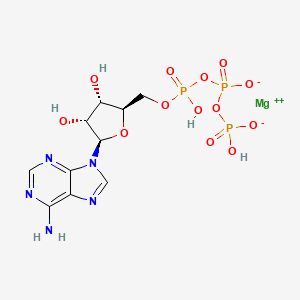

Magnesium ATP (adenosine triphosphate) is an important energy source for many biochemical and physiological processes in the body. It is the primary energy source for muscle contraction, nerve impulse transmission, and many other cellular processes. Magnesium ATP is a high-energy compound that is formed from the reaction of adenosine diphosphate (ADP) and inorganic phosphate (Pi). Magnesium is an essential metal ion that is required for the formation of ATP, and it has been studied extensively in the laboratory for its role in energy metabolism.

科学的研究の応用

Molecular and Cellular Actions in Cardiovascular System

Magnesium, an element essential for life, plays a significant role in cardiovascular health. It acts as a cofactor in over 300 enzymatic reactions, especially those requiring ATP, and as a modulator of other ions. Altered magnesium homeostasis, particularly deficiency, can lead to metabolic dysfunctions manifesting in cardiovascular events. Understanding the molecular and cellular actions of magnesium is crucial for managing these conditions (Reinhart, 1991).

Role in Immune System and Cellular Signaling

Magnesium's role extends to the immune system, where it functions as an intracellular second messenger. Mutations in the magnesium transporter gene MAGT1 are linked to immunodeficiency and impaired T-lymphocyte activation. This highlights magnesium's crucial role in cellular signaling processes, particularly in the immune response (Li et al., 2011).

Prevention and Therapy of Diseases

Magnesium is vital for DNA and RNA synthesis, protein synthesis, and regulating muscle contraction, blood pressure, and nerve transmission. Deficiencies can lead to several chronic diseases like Alzheimer’s, type-2 diabetes, hypertension, and cardiovascular diseases. Thus, magnesium plays an important role in disease prevention and therapy (Gröber et al., 2015).

Measurement Methods in Scientific Research

Accurate methods for measuring intracellular magnesium are crucial for assessing its physiological role. Techniques like NMR and fluorescence spectroscopy provide valuable means for determining magnesium levels, essential for understanding its role in metabolic regulation and disease etiology (London, 1991).

Role in Protein Synthesis and ATP Levels

Magnesium's interaction with ATP is critical in protein synthesis. It maintains the structure of ribosomes and functions as a counterion for ATP. Abnormal increases in ATP levels can be detrimental, especially under magnesium limitation, indicating a delicate balance between magnesium and ATP in cellular processes (Pontes et al., 2015).

作用機序

Target of Action

Adenosine 5’-triphosphate magnesium salt, also known as Magnesium ATP, primarily targets enzymes that require the presence of magnesium ions for their catalytic action . These enzymes are involved in over 300 enzymatic reactions, including all enzymes utilizing or synthesizing ATP, or those that use other nucleotides to synthesize DNA and RNA .

Mode of Action

The mode of action of Adenosine 5’-triphosphate magnesium salt involves its interaction with these enzymes. Magnesium ATP activates the cells’ cellular fuel, adenosine triphosphate (ATP). Only in conjunction with magnesium can the energy stored in ATP be used by the body . Magnesium ions help to stabilize the ATP molecule, allowing Magnesium ATP to bind to hydrophobic clefts in the active site .

Biochemical Pathways

Adenosine 5’-triphosphate magnesium salt affects numerous biochemical pathways. It plays a role in the stability of all polyphosphate compounds in the cells, including those associated with the synthesis of DNA and RNA . It is also instrumental in the mitochondrial production of ATP, forming Mg-ATP, and is indispensable for protein phosphorylation in cellular signaling processes .

Pharmacokinetics

The pharmacokinetics of Adenosine 5’-triphosphate magnesium salt involve its absorption, distribution, metabolism, and excretion (ADME). Magnesium is widely distributed in the body, with less than 1% of total body magnesium found in serum and red blood cells . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .

Result of Action

The result of the action of Adenosine 5’-triphosphate magnesium salt is the activation of numerous biochemical reactions. This includes the production of ATP, DNA, RNA, and protein function . It also plays a role in muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Action Environment

The action, efficacy, and stability of Adenosine 5’-triphosphate magnesium salt are influenced by various environmental factors. Biological membranes are impermeable to magnesium (and other ions), so transport proteins must facilitate the flow of magnesium, both into and out of cells and intracellular compartments . The concentration of the cation Mg2+ also influences the Gibbs free energy change (ΔG) due to ATP hydrolysis .

特性

IUPAC Name |

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJCOXYBYJLIK-MCDZGGTQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163753 | |

| Record name | Magnesium ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium ATP | |

CAS RN |

1476-84-2, 74804-12-9 | |

| Record name | Magnesium ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATP magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

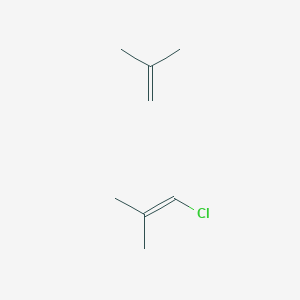

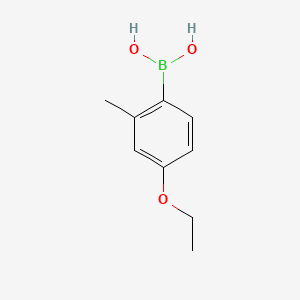

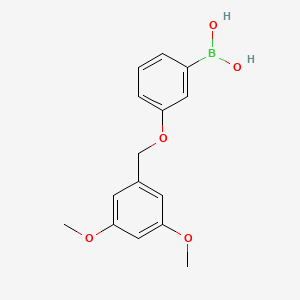

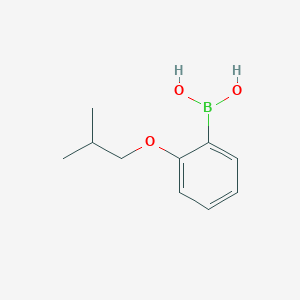

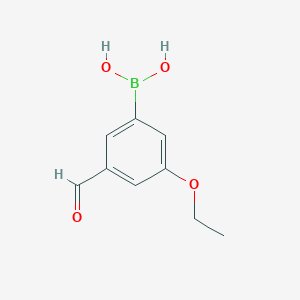

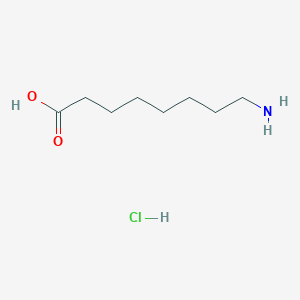

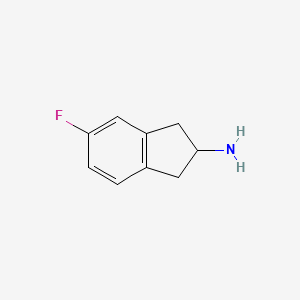

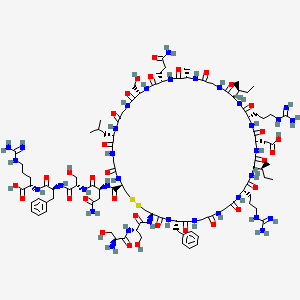

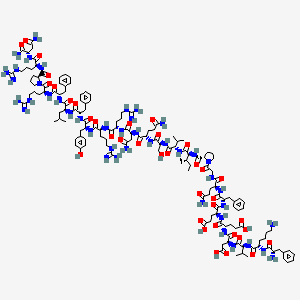

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Magnesium ATP often acts as a cofactor for enzymes, particularly kinases and ATPases. For example, it binds to the nucleotide-binding domain of the eukaryotic cytoplasmic chaperonin, inducing conformational changes in the putative substrate-binding domains. [] Similarly, in the case of Escherichia coli F1-ATPase, magnesium is crucial for cooperative binding of ATP to catalytic sites, facilitating ATPase activity. [] The binding of magnesium ATP to these enzymes generally triggers their catalytic activity, driving various cellular processes such as muscle contraction, ion transport, and protein folding. [, , ]

A: Yes, research indicates that magnesium ATP can have regulatory roles. For instance, changes in cytosolic magnesium levels, which can affect the availability of magnesium ATP, can regulate the activity of the plasma membrane H+-ATPase in maize. [] Additionally, in a patient with hyperactive pyruvate kinase, magnesium ATP was found to partially take over the regulatory role of 2,3-diphosphoglycerate in oxygen transport. []

A: Studies suggest that magnesium ATP plays a role in regulating anion permeability across membranes. In isolated adrenergic secretory vesicles, magnesium ATP activates the uptake of chloride and thiocyanate anions. [] This uptake may contribute to osmotic imbalance and subsequent release of vesicle contents. Additionally, the exclusion of magnesium ions during the preparation of erythrocyte ghosts or their extraction from intact red blood cells reduces susceptibility to invasion by Plasmodium falciparum merozoites. This suggests a role of intracellular magnesium, likely complexed with ATP, in maintaining membrane properties crucial for parasite invasion. [, ]

A: Yes, several studies have utilized spectroscopic techniques to investigate magnesium ATP. For instance, 31P nuclear magnetic resonance (NMR) spectroscopy has been employed to study the interaction between cocaine hydrochloride and magnesium ATP. [, ] This technique allowed researchers to observe changes in the NMR spectra caused by the formation of a complex between cocaine and magnesium ATP, providing insights into the mechanism of cocaine's effects on magnesium homeostasis in the brain.

A: The stability and function of magnesium ATP can be affected by various factors. For instance, in studies involving resealed erythrocyte ghosts, it was observed that the presence of magnesium ATP during the preparation process is crucial for maintaining high intraerythrocytic ATP content and susceptibility to parasite infection. [] This highlights the importance of optimizing magnesium ATP handling and storage conditions to preserve its functionality in experimental settings.

A: Magnesium ATP-dependent enzymes, such as kinases and ATPases, are involved in a wide range of cellular processes. For instance, the enzyme tryptophanyl-tRNA synthetase from Bacillus subtilis, which catalyzes the attachment of tryptophan to its cognate tRNA molecule during protein synthesis, requires magnesium ATP for its activity. [] This enzyme has been overexpressed and crystallized in the presence of magnesium ATP, facilitating structural studies to understand its catalytic mechanism at a molecular level.

A: Yes, for example, the study on the molybdoenzyme respiratory nitrate reductase from a chlB mutant of Escherichia coli demonstrated the involvement of a low-molecular-weight substance, potentially formed with the participation of magnesium ATP, in activating this enzyme. [] This finding sheds light on the complex activation mechanism of nitrate reductase, an enzyme crucial for nitrogen assimilation in bacteria.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。